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The table below summarizes the in vitro activity of ceftolozane/tazobactam (C/T) against key bacterial

pathogens, based on global surveillance and clinical studies.

Pathogen
Category

Specific
Pathogen

Susceptibility
Rate (%)

MIC₅₀ / MIC₉₀
(µg/mL)

Key Context /
Phenotype

Enterobacterales Escherichia coli 91.3 - 98% [1] [2] 0.25 - 0.5 /
0.5 - 2 [1]

ESBL-producing
isolates

Klebsiella
pneumoniae

65.6 - 68.8% [1]
[2]

0.5 / >32 [1]
[2]

ESBL-producing
isolates

Non-Fermenters Pseudomonas
aeruginosa

91.7% [2] 0.5 / >32 [2] General clinical
isolates

Pseudomonas
aeruginosa

78.8% [3] Not Reported Ceftazidime &
meropenem non-

susceptible

Pseudomonas
aeruginosa

95% [3] 0.5 / 2 [3] Isolates from cystic

fibrosis patients
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C/T demonstrates more potent activity against E. coli compared to K. pneumoniae [1]. Its robust activity

against P. aeruginosa, including many multidrug-resistant (MDR) and difficult-to-treat strains from cystic

fibrosis patients, is a defining feature [3].

Mechanism of Action and Resistance

Ceftolozane/tazobactam is a fixed 2:1 combination of a novel cephalosporin and a β-lactamase inhibitor [3]

[4].

Mechanism of Action: Ceftolozane exerts bactericidal activity by binding to penicillin-binding

proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3, thereby inhibiting bacterial cell wall
synthesis. It has a high affinity for these PBPs in P. aeruginosa and E. coli [3] [4]. Tazobactam

protects ceftolozane from degradation by inhibiting most Class A and some Class C β-lactamases [3].
Primary Resistance Mechanisms: Resistance to C/T is a significant concern and primarily occurs

through the following molecular mechanisms, especially in P. aeruginosa [5]:
Production of Carbapenemases: Enzymes like KPC, VIM, IMP, and SPM can hydrolyze

ceftolozane, and tazobactam is ineffective against them. One study found that 46.8% of C/T
non-susceptible P. aeruginosa isolates produced a carbapenemase [5].

Mutations Leading to AmpC Overexpression: Mutations in genes regulating the
chromosomal AmpC β-lactamase (e.g., ampD, ampR, dacB) can lead to its derepression and

high-level expression, reducing C/T efficacy [5].
Mutations in the PDC Enzyme: Specific amino acid substitutions (e.g., F147L, G183D) in the

active site of the Pseudomonas-derived cephalosporinase (PDC) can enhance its ability to
hydrolyze ceftolozane [5].

The diagram below illustrates the interaction of C/T with the bacterial cell and the key resistance pathways.

Key Experimental Protocols

Standardized protocols are essential for generating reliable and reproducible data on C/T's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard CLSI reference for determining MIC [6] [2].
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Preparation of Inoculum: Prepare a bacterial suspension adjusted to a turbidity of 0.5 McFarland

standard, which equals approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension in Mueller-
Hinton broth (MHB) to achieve a final density of ~5 x 10⁵ CFU/mL in each well of the microdilution

panel [6].
Preparation of Panels: Use sterile plastic trays containing two-fold serial dilutions of

ceftolozane/tazobactam. The fixed concentration of tazobactam is typically 4 µg/mL, though some
research protocols may test other concentrations (e.g., 23.8 µg/ml) to study pharmacokinetic effects

[6].
Inoculation and Incubation: Dispense the adjusted inoculum into each well of the panel. Incubate

the panels aerobically at 35±2°C for 16-20 hours [2].
Reading and Interpretation: The MIC is the lowest concentration of antibiotic that completely inhibits

visible growth of the organism. Interpret results using CLSI breakpoints (e.g., for Pseud aeruginosa,
susceptible ≤2/4 µg/mL, intermediate 4/4 µg/mL, resistant ≥8/4 µg/mL) [5] [2].

Time-Kill Assay for Synergy and Bactericidal Activity

Time-kill experiments assess the rate and extent of bactericidal activity and can evaluate synergy between

drug combinations [6].

Preparation: Prepare the initial bacterial inoculum of ~10⁶ CFU/mL in a suitable broth, typically MHB
[6].

Exposure to Antibiotics: Expose the inoculum to the test agents alone and in combination. Common
concentrations include the free-drug peak serum concentration (fCmax) of the drug or a multiple of

the MIC (e.g., 0.5x or 1x MIC) [6]. For C/T, this might involve ceftolozane at 55 µg/mL and tazobactam
at 23.8 µg/mL.

Sampling and Enumeration: Remove samples at predetermined time intervals (e.g., 0, 4, 8, 24, and
48 hours). Serially dilute and plate each sample onto agar plates to determine the viable bacterial

count (CFU/mL) [6].
Data Analysis: Plot the log₁₀ CFU/mL against time. Synergy is typically defined as a ≥100-fold (or 2-

log₁₀) increase in killing by the combination compared to its most active single agent [6].

The workflow for these core experiments is summarized below.
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Broth Microdilution (MIC) Time-Kill Assay
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Key Considerations for Research and Development

Dosing Considerations for Preclinical Models: When designing animal studies or interpreting
PK/PD data, note that the potency of C/T can be influenced by the concentration of tazobactam.

Research protocols sometimes use a higher, fixed tazobactam concentration (e.g., 23.8 µg/mL) to
mimic the human free-drug peak serum level, which may differ from the standard 4 µg/mL used in

clinical susceptibility testing [6].
Clinical Correlation: While in vitro data is essential, real-world evidence from treating hospital-

acquired and ventilator-associated bacterial pneumonia shows that C/T can achieve clinical success
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rates of 51.4% to 100% and microbiological success rates of 57.0% to 100.0%, even in complex

patients with multidrug-resistant pathogens [7].

Ceftolozane/tazobactam represents a significant advancement in the antimicrobial arsenal. A deep

understanding of its spectrum, underlying resistance mechanisms, and standardized testing methods is

fundamental for its effective application in clinical practice and for guiding the development of future agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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